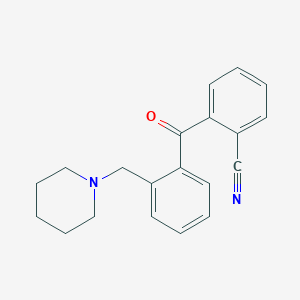

2-Cyano-2'-piperidinomethyl benzophenone

Description

In the landscape of organic chemistry, the study of complex molecules often provides insights into fundamental reaction mechanisms and pathways for the synthesis of novel compounds. 2-Cyano-2'-piperidinomethyl benzophenone (B1666685) emerges as a noteworthy subject within this domain, primarily explored for its potential as an intermediate in the synthesis of more complex chemical structures.

Table 1: Chemical Identity of 2-Cyano-2'-piperidinomethyl Benzophenone

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[2-(1-piperidinylmethyl)benzoyl]benzonitrile |

| CAS Number | 898751-83-2 |

| Molecular Formula | C₂₀H₂₀N₂O |

| InChI Key | NDZSBSCDSVOSLO-UHFFFAOYSA-N |

This table presents key identifiers for the compound, sourced from chemical supplier databases. researchgate.netnih.gov

Benzophenones are a class of organic compounds characterized by a diaryl ketone core, with the simplest member being benzophenone itself ((C₆H₅)₂CO). thechemco.combldpharm.com This structural framework is not only fundamental in organic chemistry but also serves as a versatile scaffold in various applications. Benzophenones are widely recognized as effective photoinitiators in UV-curing processes for inks and coatings and as UV blockers in packaging and cosmetics. google.com

From a research perspective, the benzophenone core is a common building block in organic synthesis. google.com Its derivatives are found in numerous natural products and are a focal point in medicinal chemistry. nih.govwikipedia.org The substitution pattern on the two phenyl rings can dramatically alter the molecule's physical and chemical properties, leading to a wide range of biological activities. researchgate.netnih.govnih.gov Research has demonstrated that substituted benzophenones can exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govwikipedia.org The specific placement of substituents, such as the ortho- substitution seen in this compound, can significantly influence the molecule's conformation and reactivity. thechemco.comgoogle.com

The functional groups attached to the benzophenone core in this compound are pivotal to its chemical character and research interest.

The cyano group (-C≡N) is a highly versatile functional group in organic synthesis. google.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule. nih.gov The nitrile functionality is a valuable precursor that can be readily converted into other important functional groups, including amines, carboxylic acids, and amides, making it a key strategic element in the construction of complex molecules. bldpharm.com In medicinal chemistry, the cyano group is often incorporated into drug candidates to modulate properties such as metabolic stability and binding affinity.

The piperidinomethyl moiety incorporates a piperidine (B6355638) ring, a saturated six-membered heterocycle containing nitrogen. The piperidine ring is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many approved drugs and biologically active compounds. google.com Its presence can enhance a molecule's solubility and ability to interact with biological targets. Piperidine derivatives are integral to a wide array of pharmaceuticals, including antipsychotics and analgesics. The introduction of a piperidinomethyl group is a common strategy in drug design to explore the structure-activity relationship of a compound. google.com

While specific, in-depth research publications on this compound are not abundant in public-domain literature, its structure strongly suggests its primary area of investigation is as a synthetic intermediate in medicinal chemistry and drug discovery. The combination of the benzophenone scaffold, a cyano group, and a piperidine ring points toward the development of novel, complex heterocyclic systems.

The presence of the benzoylpiperidine framework is particularly significant. This motif is found in numerous centrally active compounds, including atypical antipsychotics. researchgate.netgoogle.com Research into related structures, such as benzimidazolinyl piperidines, has indicated that compounds with these features can exhibit central nervous system (CNS) depressant, analgesic, and neuroleptic activities. Therefore, it is highly probable that this compound is synthesized and studied as a precursor to novel therapeutic agents targeting the CNS. The cyano group in this context likely serves as a chemical handle for further synthetic transformations to build more elaborate, potentially patentable, molecular architectures.

The existence of several positional isomers available from chemical suppliers further supports the notion that this class of compounds is actively being explored by researchers, likely in the pharmaceutical and agrochemical industries, to create libraries of related molecules for screening against various biological targets.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzophenone |

| 2-Cyano-3'-piperidinomethyl benzophenone |

| 2-Cyano-4'-piperidinomethyl benzophenone |

| 4'-Cyano-2-piperidinomethyl benzophenone |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-8-2-4-10-18(16)20(23)19-11-5-3-9-17(19)15-22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZSBSCDSVOSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643579 | |

| Record name | 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-83-2 | |

| Record name | 2-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2 Piperidinomethyl Benzophenone

Strategies for Benzophenone (B1666685) Core Synthesis

The diarylmethanone (benzophenone) structure is the central scaffold of the target molecule. Its synthesis is a well-explored area of organic chemistry, with both classical and modern methods available.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic aromatic substitution of an arene with an acyl halide or anhydride. chemistryjournals.net This reaction is typically promoted by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.net

For the synthesis of a substituted benzophenone, this reaction involves a substituted benzoyl chloride and a substituted benzene (B151609) derivative. The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. The resulting ketone product is generally deactivated towards further acylation, preventing polysubstitution. chemistryjournals.net

Two plausible Friedel-Crafts routes for a precursor to the target molecule could be:

Route A: Reaction of toluene (B28343) with 2-cyanobenzoyl chloride. This would yield 2-cyano-2'-methylbenzophenone, which could then be functionalized.

Route B: Reaction of benzonitrile (B105546) with 2-methylbenzoyl chloride. This route would also yield a methyl-substituted cyanobenzophenone precursor.

The choice of catalyst and solvent system is critical for optimizing yield and minimizing side reactions. While traditional methods use stoichiometric amounts of Lewis acids, modern variations have explored catalytic amounts of more active catalysts like hafnium(IV) triflate (Hf(OTf)₄) or the use of ionic liquids as both catalyst and solvent. chemistryjournals.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Benzoylation

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Benzoyl chloride, Benzene | None | Reflux | High | researchgate.net |

| FeCl₃ | Benzoyl chloride, Benzene | BmimCl–FeCl₃ (Ionic Liquid) | 80 °C, 1 h | 98% | researchgate.net |

| Hf(OTf)₄ / TfOH | Benzoic acid chlorides, Benzene | None | 100 °C | Good | chemistryjournals.net |

This table presents illustrative data for general benzophenone synthesis; specific yields for the synthesis of 2-cyano-2'-methylbenzophenone would require empirical validation.

Modern synthetic chemistry often favors transition-metal-catalyzed cross-coupling reactions due to their milder conditions and superior functional group tolerance compared to Friedel-Crafts acylation. Palladium-catalyzed reactions are particularly prominent. nih.gov

Carbonylative Cross-Coupling: A powerful strategy for ketone synthesis is the palladium-catalyzed carbonylative coupling, where carbon monoxide (CO) is inserted between an aryl halide and an organometallic reagent.

Carbonylative Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide with an arylboronic acid under a CO atmosphere. For instance, 2-bromobenzonitrile (B47965) could be coupled with (2-methylphenyl)boronic acid, or alternatively, 2-bromo-1-methylbenzene could be coupled with 2-cyanophenylboronic acid. These reactions are typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. acs.org

Carbonylative Heck Reaction: In some variations, an intramolecular carbonylative Heck reaction can be employed to form a cyclic ketone, though this is less direct for the synthesis of a benzophenone. nih.gov

Other Cross-Coupling Approaches: An alternative to direct carbonylation involves the palladium-catalyzed coupling of an aryl halide with an organometallic reagent derived from an aldehyde, or subsequent oxidation of a diarylmethane intermediate. For example, a Suzuki-Miyaura reaction between an aryl halide and a benzyltrifluoroborate can form a diarylmethane, which would then require oxidation to the ketone. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Carbonylative Coupling Reactions

| Coupling Type | Reactants | Catalyst/Ligand | CO Source | Yield | Reference |

|---|---|---|---|---|---|

| Alkoxycarbonylation | Aryl bromide, Alcohol | Pd(dba)₂ / dippf | COgen | High | acs.org |

| Aminocarbonylation | Aryl bromide, Amine | Pd(acac)₂ / cataCXium AHI | COgen | High | acs.org |

| Suzuki-Miyaura | Diarylmethyl Ester, Aryl boronic acid | (IPr)Pd(0) | N/A (forms triarylmethane) | Broad Scope | acs.org |

This table highlights the versatility of palladium-catalyzed carbonylations. Specific conditions would need to be optimized for the desired benzophenone precursor.

Introduction of the Piperidinomethyl Moiety

The piperidinomethyl group, -CH₂-N(C₅H₁₀), is a key feature of the target molecule. Its introduction can be achieved either by direct aminomethylation or by functionalizing a suitable precursor.

The Mannich reaction is the classic method for aminomethylation. nih.gov It is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269) (or another non-enolizable aldehyde), and a secondary amine, such as piperidine (B6355638). researchgate.netwikipedia.org

In the context of synthesizing 2-Cyano-2'-piperidinomethyl benzophenone, a precursor like 2-cyano-2'-methylbenzophenone could serve as the active hydrogen component. The benzylic protons of the methyl group are sufficiently acidic to participate in the Mannich reaction under appropriate conditions, reacting with an Eschenmoser's salt precursor or a pre-formed iminium ion generated from formaldehyde and piperidine. wikipedia.org The reaction typically proceeds under acidic or basic conditions. researchgate.net

An alternative aminomethylation strategy involves using dichloromethane (B109758) as a C1 source in the presence of an amine, which has been shown to be effective for various aromatic compounds. frontiersin.org

A more controlled and widely used method involves the two-step functionalization of a precursor like 2-cyano-2'-methylbenzophenone. orgsyn.org

Benzylic Halogenation: The first step is the radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This selectively converts the -CH₃ group to a -CH₂Br group, yielding 2-cyano-2'-(bromomethyl)benzophenone.

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. It can be readily displaced by a nucleophile like piperidine in a standard Sₙ2 reaction. The reaction is often carried out in a polar aprotic solvent, sometimes with the addition of a non-nucleophilic base to scavenge the HBr byproduct. This sequence reliably installs the piperidinomethyl moiety at the desired position.

Incorporation of the Cyano Group

The cyano group (-C≡N) can be introduced at various stages of the synthesis, either as part of an initial building block (e.g., 2-cyanobenzoyl chloride or 2-aminobenzonitrile) or by converting another functional group on a pre-formed benzophenone core.

Palladium-Catalyzed Cyanation: This is a highly effective modern method for converting aryl halides or triflates into aryl nitriles. rsc.org A precursor such as 2-bromo-2'-(piperidinomethyl)benzophenone could be subjected to cyanation. A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is valued for being less toxic. rsc.orgnih.gov The reaction requires a palladium catalyst, often in conjunction with a phosphine or N-heterocyclic carbene (NHC) ligand, and proceeds with high efficiency and functional group tolerance. rsc.org Dual photoredox-nickel catalysis has also emerged as a benign method for this transformation at room temperature. chinesechemsoc.org

Sandmeyer Reaction: A classical alternative is the Sandmeyer reaction. This route would begin with a 2-aminobenzophenone (B122507) derivative, such as a protected 2-amino-2'-(piperidinomethyl)benzophenone. The primary amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The subsequent addition of a copper(I) cyanide (CuCN) solution displaces the diazonium group, yielding the desired aryl nitrile.

Table 3: Methodologies for Aryl Cyanation

| Method | Substrate | Reagent(s) | Catalyst/Promoter | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Aryl Halide (Br, Cl) | K₄[Fe(CN)₆] | Palladium Complex | High functional group tolerance, non-toxic cyanide source. | rsc.orgrsc.orgnih.gov |

| Nickel-Catalyzed Cyanation | Aryl Halide (I, Br) | Cyanogen Bromide (BrCN) | Nickel Catalyst, Zn (reductant) | Operationally simple, mild conditions. | mdpi.com |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | N/A | Classic method, requires amine precursor. | asianpubs.org |

Directed Cyanation Methodologies

The introduction of a cyano group onto an aromatic ring at a specific position is a critical transformation in the synthesis of the target molecule. While direct C-H cyanation is an advancing field, a more common and controlled approach for a molecule of this complexity involves the use of pre-functionalized starting materials where the cyano group is already in place. This strategy ensures regiochemical control.

One of the most powerful methods for forming the C-C bond that constitutes the benzophenone core is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. numberanalytics.com For the synthesis of a 2-cyanobenzophenone (B1307989) intermediate, this would typically involve the reaction of (2-cyanophenyl)boronic acid with a suitably substituted aryl halide. The reaction is known for its high tolerance of various functional groups, making it a robust choice for complex molecule synthesis. numberanalytics.comnih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. N-heterocyclic carbene (NHC) palladium complexes have shown high catalytic activity in the synthesis of benzophenone derivatives via Suzuki-Miyaura coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for 2-Cyanobenzophenone Synthesis This table presents a hypothetical adaptation of known Suzuki-Miyaura conditions for the synthesis of a key intermediate.

| Parameter | Condition | Reference |

| Aryl Halide | 2-Methylbromobenzene | nih.gov |

| Boronic Acid | (2-Cyanophenyl)boronic acid | researchgate.net |

| Catalyst | PdCl₂(dppf) or (NHC)₂PdBr₂ | nih.govorganic-chemistry.org |

| Base | K₂CO₃ or Cs₂CO₃ | nih.gov |

| Solvent | Toluene, DMF, or aqueous mixtures | acs.orggctlc.org |

| Temperature | 80-120 °C | nih.gov |

Transformation of Precursor Functionalities to Nitriles

An alternative to using a pre-cyanated starting material is the transformation of a different functional group into a nitrile at an appropriate stage of the synthesis. This can be particularly useful if the precursor is more readily available.

A common precursor to an aryl nitrile is an aryl halide. The cyanation of aryl halides can be achieved using various cyanide sources, often with palladium or nickel catalysis. organic-chemistry.org Potassium cyanide (KCN) or its less toxic alternative zinc cyanide (Zn(CN)₂) are frequently used. organic-chemistry.org To mitigate toxicity concerns, potassium ferricyanide (B76249) [K₄(Fe(CN)₆)] has also been employed as a cyanide source in palladium-catalyzed cyanations. organic-chemistry.orgacs.org

Another classical method for introducing a cyano group is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. organic-chemistry.org Therefore, a 2-amino-2'-methylbenzophenone could serve as a precursor. The synthesis of 2-aminobenzophenones can be achieved through various methods, including Friedel-Crafts reactions of anthranilic acid derivatives or from 2-aminobenzonitriles. rsc.orgacsgcipr.org

Table 2: General Methods for Transformation into Aryl Nitriles

| Precursor Functional Group | Reagents and Conditions | Reference |

| Aryl Bromide | Pd(0) catalyst, KCN or Zn(CN)₂ | organic-chemistry.orgacs.org |

| Aryl Amine (Sandmeyer) | 1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN | organic-chemistry.org |

Multistep Synthetic Routes and Reaction Optimizations

A plausible and efficient multistep synthesis for this compound is outlined below, starting from commercially available materials.

Step 1: Suzuki-Miyaura Coupling to form 2-Cyano-2'-methylbenzophenone The synthesis would commence with a Suzuki-Miyaura cross-coupling between (2-cyanophenyl)boronic acid and 2-bromotoluene (B146081) to construct the benzophenone core.

Optimization: The yield and purity of this step are highly dependent on the catalyst system, base, and solvent. Screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands can optimize the reaction. The choice of base and solvent also plays a critical role and may need to be adjusted for these specific substrates. numberanalytics.comnih.gov

Step 2: Benzylic Bromination The resulting 2-cyano-2'-methylbenzophenone undergoes a radical bromination at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. masterorganicchemistry.comkoreascience.kr

Optimization: A significant challenge in benzylic bromination is controlling the reaction to prevent over-bromination, which leads to the formation of dibromo- and tribromo- products. scientificupdate.com Careful control of the stoichiometry of NBS and slow addition of the reagent can improve the selectivity for the desired monobrominated product. scientificupdate.com Performing the reaction under photochemical conditions in continuous flow has been shown to enhance selectivity and safety. rsc.orgrsc.org The choice of solvent is also crucial, with non-polar solvents like 1,2-dichlorobenzene (B45396) sometimes offering better results than the traditional carbon tetrachloride. koreascience.kr

Step 3: Nucleophilic Substitution with Piperidine The final step involves the nucleophilic substitution of the benzylic bromide with piperidine. As a secondary amine, piperidine is a good nucleophile for this transformation. chemicalforums.com The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the HBr formed.

Optimization: The reaction rate can be influenced by the solvent. Polar aprotic solvents like DMF or DMSO can facilitate Sₙ2 reactions. solubilityofthings.com The temperature can be adjusted to ensure a reasonable reaction rate without promoting side reactions. An excess of piperidine can also be used to act as both the nucleophile and the base.

An alternative for the final step could be a reductive amination approach. chim.itharvard.eduresearchgate.net This would require the oxidation of the methyl group of 2-cyano-2'-methylbenzophenone to an aldehyde, followed by reaction with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride. harvard.edu

Considerations for Green Chemistry in Synthesis

Adhering to the principles of green chemistry is increasingly important in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling : To make this step greener, aqueous solvent systems can be employed, often with the use of a phase-transfer catalyst. acs.orggctlc.org The development of recyclable palladium catalysts, for instance, those immobilized on a solid support, can also significantly reduce the environmental impact by minimizing heavy metal waste. inovatus.esmdpi.com

Benzylic Bromination : Traditional benzylic bromination often uses hazardous solvents like carbon tetrachloride. Greener alternatives include solvents like 1,2-dichlorobenzene or, ideally, solvent-free conditions. koreascience.krrsc.org Photochemical initiation of the reaction avoids the need for potentially toxic radical initiators. rsc.orgrsc.org The in-situ generation of bromine from safer precursors like NaBrO₃/HBr in a flow reactor represents a significant process intensification and greening of this reaction. rsc.orgrsc.org

Nucleophilic Substitution : The selection of greener solvents is a key consideration. While polar aprotic solvents like DMF and DMSO are effective, they have associated toxicity. Newer, bio-based solvents or simply minimizing the volume of solvent used can improve the greenness of this step. acsgcipr.orgacs.orgacs.org Running the reaction at lower temperatures, if feasible, also reduces energy consumption.

Biological and Pharmacological Activities of 2 Cyano 2 Piperidinomethyl Benzophenone and Analogues

Anti-inflammatory Properties

The anti-inflammatory potential of benzophenone (B1666685) derivatives is a well-documented area of research. scielo.brnih.gov These compounds are thought to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

The inflammatory cascade is orchestrated by a complex network of signaling molecules, among which pro-inflammatory cytokines play a pivotal role. Cytokines such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) are crucial in the initiation and propagation of inflammatory responses. mdpi.com The inhibition of these cytokines is a key strategy in the development of anti-inflammatory therapies. nih.govnih.gov

Studies on benzophenone analogues have demonstrated their capacity to modulate cytokine production. For instance, certain synthetic hybrid drugs have been shown to decrease the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-2, in animal models of inflammation. mdpi.com Similarly, other research has highlighted the ability of specific benzophenone derivatives to significantly inhibit the secretion of IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), a structurally related cyano-acrylamide derivative, was found to significantly reduce the production of nitrite (B80452) and IL-1β at all tested concentrations, and also TNF-α at higher concentrations in macrophage cultures. nih.gov This suggests that the benzophenone scaffold and related structures can interfere with the signaling pathways that lead to the expression of these critical inflammatory mediators.

Cellular and In Vitro Model Studies

Cellular and in vitro models are indispensable tools for elucidating the mechanisms underlying the anti-inflammatory effects of chemical compounds. Macrophage cell lines, such as RAW 264.7, are frequently used to mimic inflammatory conditions in a controlled laboratory setting. nih.govnih.gov Upon stimulation with agents like LPS, these cells produce a variety of inflammatory mediators, including nitric oxide (NO) and prostaglandins (B1171923) (PGs).

Research on benzophenone derivatives has shown their effectiveness in these models. For example, a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus demonstrated potent effects in reducing ear edema, which is linked to prostaglandin (B15479496) production. researchgate.net In vitro studies with these compounds in LPS-stimulated RAW 264.7 macrophages could provide more direct evidence of their anti-inflammatory action. Furthermore, some benzophenone glucosides have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. scielo.br Specifically, one glucoside derivative displayed selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. scielo.br Other in vitro studies have shown that certain compounds can reduce the total number of leukocytes in exudates, indicating an inhibition of prostaglandin production. nih.gov

| Compound Class | Model | Key Findings | Reference |

| Benzophenone Derivatives | Croton oil-induced ear edema | Potent reduction in edema | researchgate.net |

| Benzophenone Glucosides | In vitro enzymatic assay | Selective inhibition of COX-2 | scielo.br |

| Benzophenone-N-ethyl piperidine (B6355638) ether analogues | Air-pouch test | Reduction in total leukocytes in exudate | nih.gov |

| (E)-2-cyano-N,3-diphenylacrylamide | J774 macrophage cultures | Significant reduction of nitrite, IL-1β, and TNF-α | nih.gov |

Analgesic Potential

The sensation of pain is a complex process involving the activation of nociceptors and the transmission of signals through the nervous system. Inflammatory pain, in particular, arises from tissue damage and the subsequent release of inflammatory mediators that sensitize nociceptors. mdpi.com

Evaluation in Experimental Pain Models

Experimental pain models in animals are crucial for the preclinical evaluation of analgesic compounds. nih.gov These models can mimic different types of pain, such as acute, inflammatory, and neuropathic pain. For instance, the carrageenan-induced paw edema model is a widely used method to assess the anti-inflammatory and analgesic effects of new chemical entities. mdpi.com

Modulation of Neuro-pain Pathways

The perception of pain is modulated by descending pathways from the brain to the spinal cord. nih.govtmc.edu These pathways can either inhibit or facilitate nociceptive transmission. Key brain regions involved in this modulation include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). frontiersin.orgresearchgate.net Neurotransmitters such as serotonin (B10506) and norepinephrine, as well as endogenous opioids, play a crucial role in this descending control of pain. tmc.edu

Opioids, for example, exert their analgesic effects by binding to opioid receptors in the central nervous system, which leads to the inhibition of nociceptive signal transmission. tmc.edufrontiersin.org The descending pain modulatory circuit is a critical site of action for opioid analgesics. frontiersin.org While the specific interaction of 2-Cyano-2'-piperidinomethyl benzophenone with these neuro-pain pathways has not been reported, the presence of the piperidine moiety, a common feature in many centrally acting drugs, suggests the possibility of interaction with neuronal targets. The analgesic effects of some compounds are attributed to their ability to interfere with the inflammatory cascade, thereby reducing the sensitization of nociceptors. mdpi.com

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous inflammatory conditions. nih.gov Antioxidants can mitigate oxidative damage by scavenging free radicals or chelating metal ions. researchgate.net

The antioxidant potential of benzophenone derivatives has been investigated in several studies. Certain double hydroxide-based benzophenone derivatives have been evaluated for their ability to bind to COX-2 and for their antioxidant activity. nih.gov In one study, a particular derivative, SC2, exhibited the highest antioxidant activity, effectively improving biochemical indicators of oxidative stress. nih.gov The antioxidant action of phenolic compounds, which are structurally related to some benzophenone derivatives, is often attributed to their capacity to act as hydrogen donors and singlet oxygen quenchers. researchgate.net The evaluation of this compound for its antioxidant properties would be a logical step in characterizing its full pharmacological profile.

Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of benzophenone and piperidine-containing compounds is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. mdpi.comnih.gov In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change, which can be measured spectrophotometrically. mdpi.com The activity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Studies on various benzophenone analogues have demonstrated significant antioxidant activity. nih.govresearchgate.net For instance, certain synthetic benzophenones containing a 1,3-thiazol moiety have been evaluated for their antioxidant power. researchgate.net Similarly, polyprenylated benzophenones isolated from natural sources like Garcinia celebica have also shown radical scavenging capabilities. nih.gov The antioxidant activity of such compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups and the potential for hydrogen donation. nih.govnih.gov For example, the presence of a catechol group on the B ring of flavonoids, a class of phenolic compounds, is known to contribute to high antioxidant activity. mdpi.com

Protection Against Oxidative Stress-Induced Damage

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize them, is implicated in the pathophysiology of numerous diseases. nih.gov Compounds that can mitigate oxidative stress are therefore of considerable therapeutic interest.

Analogues of this compound have demonstrated protective effects against oxidative stress-induced cellular damage. In one study, a novel benzophenone analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothia-zolone, not only displayed antioxidant activity but also decreased ROS production generated by tert-butyl hydroperoxide (tBHP) in multiple cell lines. researchgate.net Notably, this compound was able to protect non-cancerous cells from tBHP-induced death, suggesting a potential role as a cytoprotective agent during oxidative stress. researchgate.net

Conversely, some benzophenones can induce oxidative stress, which contributes to their biological effects, such as apoptosis in cancer cells. mdpi.com For instance, certain benzophenones have been shown to cause a decrease in the mitochondrial membrane potential, leading to cellular oxidative stress and subsequent apoptosis in human hepatoma cells. mdpi.com Another study investigating the effects of Benzophenone-2 on rat brains found that topical administration led to a decrease in ROS production and an increase in total antioxidant activity in the frontal cortex, suggesting a complex, region-specific neuroprotective effect against oxidative stress. nih.gov The ability of these compounds to modulate cellular redox status is a key element of their mechanism of action.

Anticancer and Antitumor Investigations

The potential of this compound analogues as anticancer agents has been a primary focus of research, revealing their ability to inhibit cancer cell growth through various mechanisms.

Cytotoxic Activity Against Various Malignant Cell Lines

A significant body of research has established the potent cytotoxic effects of piperidone-based analogues against a broad spectrum of cancer cell lines. nih.govnih.gov These compounds often exhibit selective toxicity towards tumor cells while being less harmful to non-cancerous cells. nih.gov

For example, three novel piperidone compounds, designated P3, P4, and P5, demonstrated significant cytotoxic effects in the low micromolar range against nine different cancerous cell lines, including leukemia, breast, and colon cancer lines. nih.gov Their potency was found to be considerably higher than the established anticancer drug melphalan. nih.gov Similarly, two other piperidone compounds, 2608 and 2610, were cytotoxic against breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov The cytotoxic efficacy of these piperidone analogues highlights their potential as broad-spectrum anticancer agents. Polyprenylated benzophenones have also exhibited strong cytotoxic activity against HeLa, MCF-7, A549, and B16 cell lines. nih.gov

Table 1: Cytotoxic Activity (CC50 in µM) of Piperidone Analogues Against Various Cell Lines

| Cell Line | Cancer Type | Compound P3 nih.gov | Compound P4 nih.gov | Compound P5 nih.gov | Melphalan nih.gov |

|---|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia | 1.18 | 1.12 | 0.91 | 13.6 |

| K562 | Chronic Myeloid Leukemia | 2.59 | 2.09 | 1.54 | 14.1 |

| U937 | Histiocytic Lymphoma | 0.94 | 0.79 | 0.68 | 13.4 |

| COLO 205 | Colon Adenocarcinoma | 1.75 | 1.53 | 1.25 | 14.4 |

| SW620 | Colon Adenocarcinoma | 2.99 | 2.63 | 2.11 | 20.1 |

| MCF-7 | Breast Adenocarcinoma | 2.48 | 2.11 | 1.75 | 20.3 |

| MDA-MB-231 | Breast Adenocarcinoma | 3.89 | 3.25 | 2.65 | 28.5 |

| A549 | Lung Carcinoma | 2.67 | 2.01 | 1.52 | 16.5 |

| PANC-1 | Pancreatic Epithelioid Carcinoma | 1.85 | 1.63 | 1.29 | 19.3 |

| Hs27 | Non-cancerous Fibroblast | 4.91 | 3.78 | 3.79 | >30 |

| MCF-10A | Non-cancerous Breast Epithelial | 5.07 | 3.88 | 3.89 | >30 |

Mechanisms of Cell Cycle Arrest

The inhibition of cancer cell proliferation by these compounds is often linked to their ability to interfere with the cell cycle. frontiersin.org Several analogues of this compound have been shown to induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.govresearchgate.net

For instance, piperidone compound P5 was found to cause cell cycle arrest at the G2/M phase in cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. frontiersin.org Similarly, piperidone compounds 2608 and 2610 were also reported to cause alterations in the cell cycle, contributing to their antiproliferative effects. nih.gov The induction of G2/M arrest is a common mechanism for agents that disrupt microtubule dynamics. frontiersin.orgnih.gov In some cases, cell cycle arrest can also occur at the G1 phase, as observed with piperine, which down-regulates cyclin D1 and induces p21. nih.gov The arrest can be triggered by cellular stress signals, such as DNA damage, which activates checkpoint kinases like Chk1 to halt cell cycle progression. nih.govnih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A key feature of the anticancer activity of this compound analogues is their ability to induce apoptosis. nih.govnih.gov

Studies have shown that piperidone compounds P3, P4, and P5 trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.gov Further investigation into piperidones 2608 and 2610 confirmed their pro-apoptotic action, demonstrating that they induce ROS accumulation, mitochondrial depolarization, and the activation of caspase-3/7, which are hallmarks of apoptosis. nih.gov The induction of apoptosis by these compounds is often linked to the accumulation of pro-apoptotic proteins and the cleavage of essential cellular components like PARP. nih.gov In some cases, the apoptotic process is initiated by the generation of ROS, which leads to DNA damage and subsequent cell death. nih.gov

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of αβ-tubulin, are essential for cell division, making them a prime target for anticancer drugs. mdpi.comnih.gov Disruption of microtubule polymerization can lead to mitotic arrest and subsequent apoptosis. nih.gov

While not directly studied for this compound itself, related heterocyclic compounds have been investigated as tubulin polymerization inhibitors. mdpi.comnih.govmdpi.com These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. mdpi.comnih.gov The inhibition of tubulin polymerization effectively blocks cells in the G2/M phase of the cell cycle, a mechanism consistent with observations for some piperidone analogues. nih.govmdpi.com This disruption of the microtubule network activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, apoptotic cell death. nih.gov The development of molecules that target tubulin polymerization is a promising strategy in cancer therapy, and the scaffolds present in the title compound and its analogues are of interest in this area. mdpi.comresearchgate.net

Enzyme and Receptor Modulatory Effects

Histamine (B1213489) H₃ Receptor Affinity

The benzophenone scaffold is a recognized pharmacophore for histamine H₃ receptor (H₃R) antagonists. nih.gov A series of novel benzophenone derivatives have been synthesized and evaluated for their H₃R affinity through radioligand binding assays. nih.gov These assays utilized [³H]Nα-methylhistamine as the radioligand in HEK293 cells that stably express the human H₃ receptor (hH₃R). nih.gov

Within these studies, the structural characteristics of the derivatives, particularly the nature and position of substituents, were found to be crucial for receptor affinity. For instance, compounds featuring a basic cyclic tertiary amine moiety, such as piperidine, connected via an alkyl linker to the benzophenone core, are known to be important for H₃R affinity. nih.govunisi.it Research into a series of these compounds demonstrated high affinities for the H₃R, with inhibitor constant (Kᵢ) values often in the nanomolar range. nih.gov One study identified a lead compound from a benzophenone series with a Kᵢ value as low as 8 nM. nih.gov The substitution pattern on the benzophenone structure itself also plays a significant role; para-substituted derivatives have generally been found to be the most potent. nih.gov The piperidine moiety, in particular, has been identified as a potentially key structural element for dual activity at both histamine H₃ and sigma-1 (σ₁) receptors. unisi.it

Table 1: Histamine H₃ Receptor (hH₃R) Affinity for Select Benzophenone Derivatives

| Compound/Derivative Type | Kᵢ (nM) | Reference |

|---|---|---|

| Lead Benzophenone Derivative | 8 | nih.gov |

| General range for series | 8 - 371 | nih.gov |

| Para-substituted derivatives | Generally most potent | nih.gov |

HIV-1 Reverse Transcriptase Inhibition

The benzophenone structure has served as a foundation for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Certain benzophenone analogues have demonstrated potent activity against both wild-type HIV-1 and a panel of NNRTI-resistant mutant strains. nih.gov

For example, a study of novel benzophenone NNRTIs identified compounds with significant inhibitory potency. The IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity, were determined to be in the low nanomolar range. These compounds were notably effective against viral strains carrying mutations that confer resistance to existing NNRTI drugs, such as the Y181C and K103N mutations. nih.gov The introduction of a 2-cyanophenyl ring into related inhibitor scaffolds has also been shown to significantly enhance anti-HIV-1 activity. While specific data for this compound is not detailed, the data on related compounds underscores the potential of this chemical class in HIV-1 research.

Table 2: Anti-HIV-1 Activity of Select Benzophenone NNRTIs

| Compound | IC₅₀ against Wild Type HIV-1 (nM) | Potency against Resistant Mutants (e.g., Y181C, K103N) | Reference |

|---|---|---|---|

| GW4511 | ≤2 | <10 nM | nih.gov |

| GW4751 | ≤2 | <10 nM | nih.gov |

| GW3011 | ≤2 | <10 nM | nih.gov |

Neurobiological Impact

Blood-Brain Barrier Permeation Studies

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor. neuromics.com The assessment of BBB permeability is a crucial step in the development of drugs for neurological disorders, as poor penetration is a major cause of clinical trial attrition. neuromics.com

Standard methods to evaluate BBB penetration include in vitro models and in vivo studies. kcl.ac.uknih.gov In vitro techniques have become essential for screening CNS drug candidates and include:

Cell-based assays: These often use immortalized brain endothelial cell lines like hCMEC/D3 to form a monolayer that mimics the BBB. researchfloor.org The permeability of a compound is measured by its ability to traverse this cell layer. researchfloor.org

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screening method that predicts passive diffusion across the BBB. researchfloor.org

While direct BBB permeation data for this compound is not available, studies on other benzophenone derivatives confirm that this class of compounds can penetrate the brain. Research on Benzophenone-2 (BP-2) following dermal administration in rats showed that the compound was present in brain structures, though at concentrations much lower than in the blood. nih.govresearchgate.net This demonstrates that BP-2 passes through the blood-brain barrier. nih.govresearchgate.net

Effects on Oxidative Stress Markers in Brain Regions

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of neurological disorders. nih.gov The brain is particularly susceptible due to its high oxygen consumption. nih.gov

Studies on the effects of benzophenone derivatives on brain oxidative stress have yielded mixed results.

Benzophenone-3 (BP-3): In adult zebrafish, exposure to BP-3 led to an increase in ROS production in the brain. nih.gov This was accompanied by the upregulation of antioxidant enzyme genes, specifically catalase (cat) and superoxide (B77818) dismutase 2 (sod 2), indicating a response to oxidative stress. nih.gov

Benzophenone-2 (BP-2): In contrast, a study in rats that received BP-2 dermally for four weeks found no significant increase in oxidative stress or apoptosis markers in the hippocampus. nih.govresearchgate.net Unexpectedly, in the frontal cortex, oxidative stress markers were actually reduced. nih.govresearchgate.net

These findings suggest that the neurotoxic effects related to oxidative stress may vary significantly between different benzophenone derivatives.

Table 3: Effects of Benzophenone Derivatives on Brain Oxidative Stress Markers

| Compound | Animal Model | Brain Region(s) | Findings | Reference |

|---|---|---|---|---|

| Benzophenone-3 | Zebrafish | Whole Brain | Increased ROS production; Upregulation of catalase and superoxide dismutase 2 genes | nih.gov |

| Benzophenone-2 | Rat | Hippocampus | No significant change in oxidative stress markers | nih.govresearchgate.net |

| Benzophenone-2 | Rat | Frontal Cortex | Reduced oxidative stress markers | nih.govresearchgate.net |

Toxicity and Safety Assessment (in the context of broader benzophenone class for research considerations)

Carcinogenicity Concerns of Benzophenone Derivatives

The toxicological profile of the parent compound, benzophenone, has been evaluated by several regulatory and scientific bodies. Based on animal studies, benzophenone is listed by California's Proposition 65 as a chemical known to cause cancer. ca.gov The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B). ca.govtga.gov.au

These classifications are largely based on extensive 2-year feed studies conducted by the U.S. National Toxicology Program (NTP). tga.gov.auhealth.state.mn.usnih.gov The NTP technical report detailed the following findings:

In male rats, there was "some evidence of carcinogenic activity" based on increased incidences of renal tubule adenoma. tga.gov.au

In female rats, there was "equivocal evidence of carcinogenic activity." tga.gov.au

In male mice, there was "some evidence of carcinogenic activity" based on increased incidences of hepatocellular neoplasms, primarily adenomas. tga.gov.au

In female mice, there was "some evidence of carcinogenic activity" based on increased incidences of histiocytic sarcoma. tga.gov.au

The European Food Safety Authority (EFSA) also evaluated benzophenone and established a Tolerable Daily Intake (TDI) of 0.03 mg/kg of body weight per day, based on the kidney adenomas observed in the NTP rat study. tga.gov.au It is important to note that a separate NTP report on Benzophenone-3 (oxybenzone) found only "equivocal evidence of carcinogenic activity" in rats, highlighting that toxicity can differ across the derivative class. foodpackagingforum.org

Table 4: Summary of NTP Carcinogenicity Findings for Benzophenone

| Species | Sex | Evidence of Carcinogenic Activity | Primary Tumor Sites | Reference |

|---|---|---|---|---|

| Rat (F344/N) | Male | Some evidence | Renal Tubule Adenoma | tga.gov.au |

| Rat (F344/N) | Female | Equivocal evidence | Mononuclear Cell Leukemia, Histiocytic Sarcoma (marginal increase) | tga.gov.au |

| Mouse (B6C3F1) | Male | Some evidence | Hepatocellular Neoplasms (primarily Adenoma) | tga.gov.au |

| Mouse (B6C3F1) | Female | Some evidence | Histiocytic Sarcoma | tga.gov.au |

Reproductive and Developmental Toxicity Evaluations

Limited direct data exists in publicly accessible scientific literature regarding the reproductive and developmental toxicity of this compound. However, studies on analogous benzophenone compounds provide insights into the potential reproductive and developmental effects of this chemical class. The following sections detail the findings from studies on benzophenone (BZP) and benzophenone-2 (BP-2).

Studies on Benzophenone (BZP)

Research on benzophenone has involved multi-generational and developmental toxicity studies in animal models to assess its impact on reproductive health and offspring development.

A two-generation reproductive toxicity study in Sprague-Dawley (SD) rats evaluated the effects of dietary exposure to benzophenone. nih.gov In this study, parental (F0) and first-generation (F1) rats were administered BZP in their diet. nih.gov While there were no significant effects on endocrine function or reproductive capability in the parental generations, effects on the offspring were noted. nih.gov Specifically, a reduction in body weight gain was observed in both male and female F1 and F2 offspring at the highest dose tested. nih.gov There were no treatment-related effects on the number of pups delivered, their viability, physical development, or the occurrence of external abnormalities. nih.gov

Developmental toxicity studies conducted by the National Toxicology Program (NTP) in rats and rabbits provided further data. In Sprague-Dawley rats, maternal toxicity was observed, including clinical signs like lethargy and reduced body weight. nih.gov While there were no major malformations, a slight delay in skeletal development and a significant reduction in male fetal body weight were noted at the highest dose. nih.gov

In a study with New Zealand White rabbits, maternal toxicity was also evident, with reduced body weight and, at higher doses, instances of abortion or early delivery. nih.gov For the developing fetuses, a significant reduction in fetal body weight was observed at the highest dose, but there was no increase in fetal malformations. nih.gov

Reproductive and Developmental Effects of Benzophenone (BZP) in Animal Studies

| Species | Study Type | Key Findings | Reference |

|---|---|---|---|

| Sprague-Dawley Rat | Two-Generation | Parental: No effects on reproduction. Offspring: Inhibition of body weight gain in F1 and F2 generations at 2000 ppm. | nih.gov |

| Sprague-Dawley Rat | Developmental | Maternal toxicity observed. Developmental: Slightly delayed skeletal development and reduced male fetal body weight at 300 mg/kg/day. | nih.gov |

Studies on Benzophenone-2 (BP-2)

Benzophenone-2, another analogue, has been identified as an endocrine-disrupting compound, and its effects on the male reproductive system have been investigated.

A study involving the dermal application of BP-2 to male rats for four weeks demonstrated reproductive toxicity. nih.gov The findings included a reduction in sperm count and motility, along with an increase in the number of sperm with abnormal morphology. nih.gov Furthermore, significant hormonal changes were observed, specifically a decrease in testosterone (B1683101) levels and an increase in 17β-estradiol levels in the blood. nih.gov The study suggested that these effects might be linked to an inflammatory response in the testes, as indicated by changes in testicular macrophage populations. nih.gov

Reproductive Effects of Benzophenone-2 (BP-2) in Male Rats

| Parameter | Observation | Reference |

|---|---|---|

| Sperm Count | Reduced | nih.gov |

| Sperm Motility | Reduced | nih.gov |

| Sperm Morphology | Increased abnormalities | nih.gov |

| Testosterone Levels | Decreased | nih.gov |

Structure Activity Relationships Sar and Mechanistic Investigations

Influence of the Cyano Group on Biological Activity

Specific Interactions with Molecular Targets

The nitrile moiety offers several possibilities for direct, specific interactions with molecular targets. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor, forming crucial bonds with hydrogen bond donors like the amide groups in a protein's backbone or the side chains of amino acids such as asparagine. taylorandfrancis.comacs.org Molecular modeling studies of various nitrile-containing drugs have demonstrated that the polar nitrile group can engage in strong dipole interactions. nih.gov For instance, in some enzyme inhibitors, the cyano group has been shown to be essential for properly positioning the ligand within the binding site through hydrogen bond formation. taylorandfrancis.com The linear geometry of the cyano group also allows it to fit into specific, sterically constrained pockets within a receptor.

Role of the Piperidinomethyl Moiety in Molecular Recognition

The piperidinomethyl group at the 2'-position introduces both bulk and a basic nitrogen atom, which are significant for molecular recognition and binding.

Contributions to Binding Affinity and Specificity

The piperidine (B6355638) ring, a common motif in bioactive compounds, can contribute significantly to binding affinity through various non-covalent interactions. nih.gov The basic nitrogen atom of the piperidine can be protonated under physiological conditions, allowing it to form strong ionic interactions or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a target protein. This electrostatic interaction can be a powerful anchoring point, substantially increasing binding affinity. Furthermore, the hydrophobic surface of the piperidine ring can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of the binding pocket. The specific orientation and conformation of the piperidinomethyl group will dictate the optimal placement for these interactions, thereby contributing to the compound's specificity for its target.

Positional and Substituent Effects on the Benzophenone (B1666685) Scaffold

Studies on other 2-substituted benzophenone derivatives have shown that the introduction of groups at the ortho position can be crucial for biological activity. For example, in a series of 2-aminobenzophenone (B122507) derivatives, the presence of an amino group at the ortho position was found to be integral for increased growth inhibition in cancer cell lines. acs.orgnih.gov While not a direct analogue, this highlights the importance of substitution at the 2-position of the benzophenone scaffold. The interplay between the electronic effects of the cyano group and the steric and binding contributions of the piperidinomethyl moiety, all positioned on the benzophenone framework, results in a unique pharmacological profile that warrants further investigation.

Impact of Substitution Patterns on Pharmacological Profiles

The pharmacological profile of benzophenone derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. While specific data for 2-Cyano-2'-piperidinomethyl benzophenone is not extensively available in public literature, general principles from related benzophenone series can be extrapolated. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, thereby affecting its binding affinity to target proteins.

In various studies on analogous benzophenone structures, substitutions on the phenyl rings have been shown to influence activities such as anti-inflammatory and antiproliferative effects. For example, the presence of hydroxyl or methoxy (B1213986) groups can enhance hydrogen bonding interactions within a receptor's active site, potentially increasing potency. The cyano group (C≡N) in the target molecule is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can play a critical role in orienting the molecule within a binding pocket.

To illustrate the potential impact of substitutions, a hypothetical SAR table is presented below, based on common observations in medicinal chemistry.

Table 1: Hypothetical Impact of Substitutions on the Pharmacological Profile of this compound Derivatives

| Position of Substitution | Type of Substituent | Predicted Impact on a Hypothetical Activity (e.g., Enzyme Inhibition) | Rationale |

| 4'-position (on the piperidinomethyl-bearing ring) | Methoxy (-OCH3) | Increase | Electron-donating group may enhance binding affinity. |

| 4'-position (on the piperidinomethyl-bearing ring) | Chloro (-Cl) | Variable | Halogen bonding could either increase or decrease activity depending on the target. |

| 3-position (on the cyano-bearing ring) | Fluoro (-F) | Increase | Can improve metabolic stability and binding interactions. |

| 3-position (on the cyano-bearing ring) | Amino (-NH2) | Increase | Potential for additional hydrogen bonding. |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Comparison of Different Heterocyclic Amine Substituents (e.g., Pyrrolidinomethyl vs. Piperidinomethyl)

The nature of the heterocyclic amine substituent is a critical determinant of a compound's pharmacological and pharmacokinetic properties. The difference between a five-membered pyrrolidine (B122466) ring and a six-membered piperidine ring can lead to significant changes in activity. differencebetween.com

A comparative study on a series of benzamide (B126) analogues revealed that the pyrrolidinyl derivative was a more potent anticonvulsant and sodium channel blocker than its piperidinyl counterpart. nih.gov The piperidinyl compound was found to be more hydrophobic and bulkier. nih.gov This suggests that the size, conformation, and basicity of the heterocyclic amine are crucial for optimal interaction with the biological target. The piperidine ring in this compound can adopt a stable chair conformation, which may be essential for its specific binding mode.

Table 2: Comparative Properties of Pyrrolidinomethyl and Piperidinomethyl Substituents and Their Potential Pharmacological Implications

| Feature | Pyrrolidinomethyl | Piperidinomethyl | Potential Pharmacological Implication |

| Ring Size | 5-membered | 6-membered | Affects the spatial orientation and reach of the amine. |

| Conformational Flexibility | Less flexible | More flexible (chair/boat conformations) | Influences the ability to adopt an optimal binding conformation. |

| Lipophilicity | Generally lower | Generally higher | Can impact cell permeability, metabolic stability, and off-target effects. |

| Basicity (pKa) | Similar | Similar | Both are basic and likely to be protonated at physiological pH, enabling ionic interactions. |

This table presents a generalized comparison. The precise impact on the activity of this compound would require direct experimental comparison with its pyrrolidinomethyl analog.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is fundamental to characterizing a compound's therapeutic potential and safety profile. This involves identifying the specific biomolecules it interacts with and the subsequent effects on cellular pathways.

Identification of Key Molecular Targets (e.g., Enzymes, Receptors)

While the specific molecular targets of this compound are not definitively established in the available literature, related benzophenone derivatives have been shown to interact with a variety of enzymes and receptors. For instance, some benzophenones exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. scielo.br Others have been investigated as inhibitors of protein kinases, which play a central role in cell signaling and proliferation. nih.gov

Molecular docking studies on other benzophenone series have suggested potential binding to the active sites of enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. nih.gov The benzophenone scaffold can also be found in compounds targeting vascular endothelial growth factor (VEGF), a key player in angiogenesis. nih.gov Given this precedent, it is plausible that this compound could also target such enzymes.

Modulation of Specific Biochemical Pathways

The interaction of a compound with its molecular target initiates a cascade of events that modulate specific biochemical pathways. For benzophenone derivatives, several pathways have been implicated. For example, inhibition of COX enzymes would lead to a downstream reduction in the production of prostaglandins (B1171923), key mediators of inflammation. scielo.br

If this compound were to inhibit a protein kinase, it could interfere with signaling pathways such as the MAPK pathway, which is often dysregulated in cancer. Furthermore, some benzophenones have been shown to induce apoptosis (programmed cell death) in cancer cells, a process that involves the activation of caspases and subsequent DNA fragmentation. nih.gov The modulation of these pathways is often the basis for the observed anti-inflammatory or antitumor activity of these compounds.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for providing detailed insights into the intrinsic properties of molecules. These methods have been applied to understand the molecular and electronic blueprint of 2-Cyano-2'-piperidinomethyl benzophenone (B1666685).

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-Cyano-2'-piperidinomethyl benzophenone, theoretical calculations predict a non-planar structure. The dihedral angle between the two phenyl rings of the benzophenone core is a critical parameter, influenced by the steric hindrance introduced by the piperidinomethyl and cyano substituents. The piperidine (B6355638) ring itself typically adopts a stable chair conformation.

The electronic structure, including the distribution of electron density and electrostatic potential, can also be mapped using DFT. These calculations reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions. The nitrogen and oxygen atoms are identified as regions of high electron density, while the hydrogen atoms of the piperidine and phenyl groups are generally electron-deficient.

HOMO-LUMO Gap Analysis and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the piperidinomethyl-substituted phenyl ring, while the LUMO is often centered on the electron-withdrawing cyano-substituted phenyl ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. This analysis is crucial for predicting how the molecule might behave in chemical reactions and biological systems. The energy of these frontier orbitals also provides insights into the molecule's electron-donating (HOMO energy) and electron-accepting (LUMO energy) capabilities.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme.

Prediction of Ligand-Receptor/Enzyme Binding Modes

Molecular docking simulations have been employed to predict the preferred orientation and conformation of this compound when it binds to the active site of a receptor or enzyme. These simulations explore a multitude of possible binding poses, scoring them based on various energetic criteria. The results of these studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. The cyano and carbonyl groups, along with the piperidine nitrogen, are often predicted to be key interaction points.

Assessment of Binding Affinities and Interactions

Following the prediction of binding modes, computational methods can be used to estimate the binding affinity, often expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and its target. These assessments are critical in the early stages of drug discovery for prioritizing compounds for further experimental testing. The binding affinity of this compound would be evaluated against specific biological targets to gauge its potential therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities.

While a comprehensive QSAR model would require a dataset of structurally related compounds with varying activities, the molecular descriptors for this compound can be calculated and used as part of such a study. These descriptors would quantify its size, shape, lipophilicity (logP), and electronic properties. By fitting these descriptors into a QSAR model derived from a series of analogous benzophenone derivatives, it would be possible to predict the biological activity of this compound and to guide the design of new, more potent analogues.

Development of Predictive Models for Biological Activity

Predictive models for biological activity, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological effect. msu.edu The development of such models for this compound would involve a multi-step process.

Initially, a dataset of molecules structurally related to this compound, with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition), would be compiled. researchgate.net Machine learning algorithms, such as decision trees, random forests, or support vector machines, would then be trained on this dataset. msu.edu These algorithms identify mathematical relationships between molecular features (descriptors) and the observed activity.

The goal is to create a statistically robust model that can accurately predict the biological activity of new or untested compounds, including this compound. pensoft.net For instance, a classification model could be developed to predict whether the compound is likely to be active or inactive against a specific biological target.

Table 1: Hypothetical Predictive Model Output for Biological Activity

| Model Type | Predicted Activity Class | Probability | Key Contributing Descriptors |

|---|---|---|---|

| Random Forest Classifier | Active | 0.82 | High lipophilicity, Presence of H-bond acceptor (C=O), Specific 3D conformation |

| Support Vector Machine | Active | 0.75 | Molecular weight, Polar surface area |

This table illustrates the kind of output a predictive model might generate for this compound, indicating its potential biological activity based on its structural features.

Analysis of Molecular Descriptors and Activity Patterns

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov The analysis of these descriptors is fundamental to understanding the activity patterns of a series of compounds. For this compound, a wide range of descriptors would be calculated to build a comprehensive molecular profile.

These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe how atoms are connected.

3D Descriptors: Geometrical properties, surface areas, volumes.

Physicochemical Descriptors: Lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors and acceptors.

By analyzing these descriptors for a series of benzophenone derivatives, researchers can identify which properties are most influential for their biological activity. pensoft.net For example, it might be found that a specific range of LogP values combined with the presence of a hydrogen bond acceptor (the carbonyl group of the benzophenone) and a basic nitrogen (in the piperidine ring) is crucial for a desired biological effect.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | Molecular Weight | 304.39 g/mol |

| Physicochemical | LogP (octanol-water partition coefficient) | 4.2 (estimated) |

| Physicochemical | Topological Polar Surface Area (TPSA) | 41.1 Ų |

| Structural | Hydrogen Bond Acceptors | 3 |

| Structural | Hydrogen Bond Donors | 0 |

| Structural | Rotatable Bonds | 4 |

This table provides examples of key molecular descriptors that would be calculated for this compound to inform predictive models.

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical NMR spectra can be calculated. researchgate.net For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can aid in the assignment of signals in an experimental spectrum.

UV-Vis Absorption Profiles: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net This calculation can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a benzophenone derivative, one would expect to see characteristic absorptions related to π-π* transitions within the aromatic rings and n-π* transitions involving the carbonyl group.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | 195.5 ppm | 196.1 ppm |

| ¹H NMR | Methylene Protons (-CH₂-) Chemical Shift | 3.6 ppm | 3.5 ppm |

| UV-Vis | λmax (π-π* transition) | 255 nm | 252 nm |

| UV-Vis | λmax (n-π* transition) | 340 nm | 335 nm |

This table illustrates how computationally predicted spectroscopic data can be compared with experimental results to confirm the structure of this compound.

Comparative Research with 2 Cyano 2 Piperidinomethyl Benzophenone Derivatives and Analogues

Structurally Related Benzophenone (B1666685) Derivatives

Modifications to the benzophenone core, including the position of the cyano group and the nature of the cyclic amine moiety, have been explored to understand their impact on the molecule's properties.

Variations in Cyano Group Position and Other Substituents

The placement of the cyano group on the benzophenone scaffold is a critical determinant of biological activity. While the parent compound features a cyano group at the 2-position, studies on related structures have revealed that altering this position, or introducing other substituents, can significantly influence the molecule's efficacy.

For instance, research on indole (B1671886) derivatives has shown that the position of cyano substituents can affect binding affinity to biological targets like α-synuclein fibrils. nih.gov Preliminary results in one study indicated that compounds with a malononitrile (B47326) moiety at the 3-position and an N-benzyl group were well-tolerated for α-synuclein binding. nih.gov Furthermore, substituting one cyano group with other functional groups like methyl acetate (B1210297) or phenyl led to a decrease in binding affinity. nih.gov

In the context of anticancer research, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for increased growth inhibition in certain cancer cell lines. ncku.edu.tw This highlights the importance of the substituent's nature and position on the benzophenone core. The structure-activity relationships of various benzophenone derivatives have been extensively studied, revealing that substituents such as hydroxyl, methoxy (B1213986), and others play a significant role in their biological properties, which include anti-inflammatory and cardiovascular protective effects. researchgate.net

Crystallographic analysis of some benzophenone derivatives has suggested that a proton donor in the B ring may be a requirement for cytotoxic activity, with intermolecular hydrogen bonding playing a significant role. nih.gov This indicates that even subtle changes in the electronic and steric properties of the substituents can have a profound impact on the molecule's interaction with its biological target.

Comparison with Benzophenones featuring other Cyclic Amine Moieties (e.g., Pyrrolidinomethyl, Morpholinomethyl)

The piperidine (B6355638) ring in 2-Cyano-2'-piperidinomethyl benzophenone is another key feature that has been subjected to modification in the quest for improved biological activity. Replacing the piperidine moiety with other cyclic amines, such as pyrrolidine (B122466) or morpholine (B109124), can alter the compound's lipophilicity, basicity, and steric profile, thereby influencing its pharmacological properties.

For example, a study on benzophenone-N-ethyl morpholine ethers demonstrated that these compounds exhibited anti-inflammatory activity. nih.gov The synthesis and evaluation of these analogues revealed that most of the tested compounds showed anti-inflammatory effects, with some being more active than standard drugs. nih.gov This suggests that the morpholine ring can be a viable alternative to the piperidine ring, leading to compounds with potent anti-inflammatory properties. While direct comparative studies with this compound were not found, the research on morpholine-containing benzophenones underscores the potential of exploring different cyclic amine moieties to modulate biological activity.

Hybrid Molecules and Fused Heterocyclic Systems

To further expand the chemical space and explore novel biological activities, researchers have synthesized hybrid molecules and fused heterocyclic systems based on the benzophenone scaffold. This approach involves combining the benzophenone core with other pharmacologically active moieties.

Benzophenone Fused Azetidinone Derivatives

A novel series of benzophenone fused azetidinone derivatives has been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.govpharmaresearchlibrary.org The synthesis involved a multi-step process to create 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues. mdpi.comnih.gov These hybrid molecules were designed with the rationale that combining the benzophenone moiety with the 2-azetidinone heterocyclic pharmacophore could lead to new drug candidates capable of addressing drug resistance. mdpi.com

The in vitro antimicrobial screening of these compounds against various bacterial and fungal strains revealed that several derivatives exhibited significant inhibitory activity. mdpi.comnih.govpharmaresearchlibrary.org Specifically, compounds designated as 9a, 9e, and 9g demonstrated good antibacterial and antifungal activity. mdpi.comnih.gov

Table 1: Antimicrobial Activity of Selected Benzophenone Fused Azetidinone Derivatives

| Compound | Antibacterial Activity | Antifungal Activity |

| 9a | Good | Good |

| 9e | Good | Good |

| 9g | Good | Good |

| Data sourced from studies on novel benzophenone fused azetidinone derivatives. mdpi.comnih.gov |

Triazole-Benzophenone Hybrids